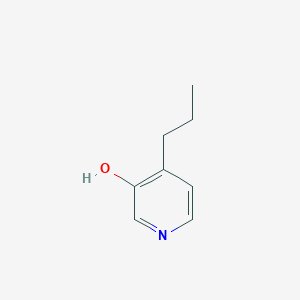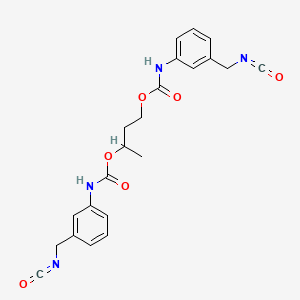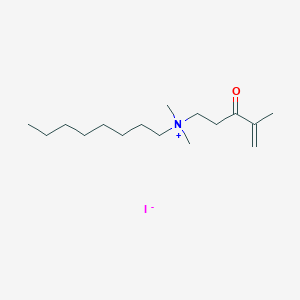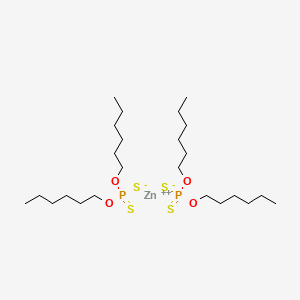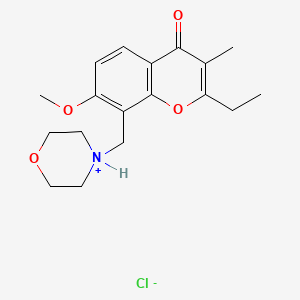
4H-1-Benzopyran-4-one, 2-ethyl-7-methoxy-3-methyl-8-(4-morpholinylmethyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1-Benzopyran-4-one, 2-ethyl-7-methoxy-3-methyl-8-(4-morpholinylmethyl)-, hydrochloride is a synthetic organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one derivatives typically involves multi-step organic reactions. Common starting materials include substituted phenols and chromones. The synthesis may involve:
Alkylation: Introduction of ethyl and methyl groups.
Methoxylation: Introduction of methoxy groups.
Morpholinylmethylation: Introduction of morpholinylmethyl groups.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch reactors: For controlled synthesis.
Continuous flow reactors: For large-scale production.
Purification: Using techniques like crystallization, distillation, and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Hydrogenation of double bonds.
Substitution: Halogenation or nitration of aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohols, alkanes.
Substitution products: Halogenated or nitrated benzopyrans.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as ligands in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitors of enzymes like kinases.
Antioxidant Activity: Scavenging free radicals.
Medicine
Therapeutic Agents: Potential use in treating diseases like cancer, inflammation, and neurodegenerative disorders.
Industry
Material Science: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4H-1-Benzopyran-4-one derivatives often involves:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulating signaling pathways like MAPK, PI3K/Akt.
Comparación Con Compuestos Similares
Similar Compounds
Flavonoids: Naturally occurring benzopyran derivatives with antioxidant properties.
Coumarins: Benzopyran derivatives with anticoagulant activity.
Uniqueness
Structural Modifications: The presence of ethyl, methoxy, and morpholinylmethyl groups may enhance specific biological activities.
Specificity: Unique binding affinities to molecular targets.
Propiedades
Número CAS |
67195-85-1 |
|---|---|
Fórmula molecular |
C18H24ClNO4 |
Peso molecular |
353.8 g/mol |
Nombre IUPAC |
2-ethyl-7-methoxy-3-methyl-8-(morpholin-4-ium-4-ylmethyl)chromen-4-one;chloride |
InChI |
InChI=1S/C18H23NO4.ClH/c1-4-15-12(2)17(20)13-5-6-16(21-3)14(18(13)23-15)11-19-7-9-22-10-8-19;/h5-6H,4,7-11H2,1-3H3;1H |
Clave InChI |
INMLBKCDGWTFMQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=O)C2=C(O1)C(=C(C=C2)OC)C[NH+]3CCOCC3)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


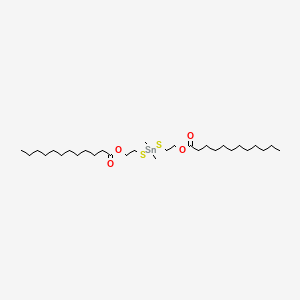

![Pyrrolo[1,2-a]pyrazin-1(2H)-one,3,4-dihydro-2-(1-methylethyl)-(9ci)](/img/structure/B13762370.png)
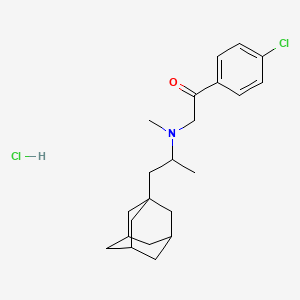

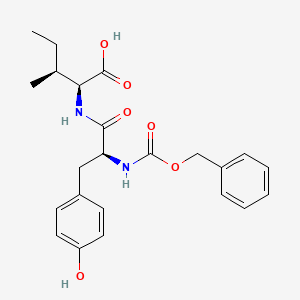

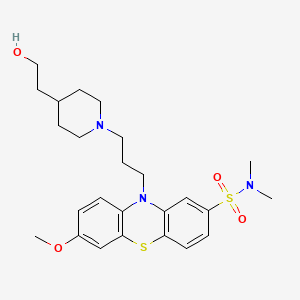
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-(3-methylbutyl)azanium chloride](/img/structure/B13762393.png)

